tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single atom. Its molecular formula is and it is often utilized in organic synthesis and various fields of scientific research, including medicinal chemistry and biological studies. This compound serves as a building block for the development of complex organic molecules and has shown potential in enzyme inhibition and drug development.
This compound falls under the category of spiro compounds, which are defined by their distinctive structure featuring two or more rings sharing a single atom. It is classified as an organic compound with potential applications in pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Methods of Synthesis
The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate typically involves multiple steps:
The molecular structure of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate features:
Property | Value |
---|---|
Molecular Weight | 288.35 g/mol |
Boiling Point | Not available |
Number of Rotatable Bonds | 3 |
Number of Hydrogen Bond Acceptors | 3 |
Number of Hydrogen Bond Donors | 1 |
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate can undergo various chemical reactions:
The mechanism of action for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate involves its interaction with specific molecular targets:
The compound's physical properties such as melting point, boiling point, and specific heat capacity are not widely reported but are essential for practical applications in synthesis and formulation.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate has several applications across different scientific fields:
This compound exemplifies the versatility and importance of spiro compounds in contemporary chemical research and industry applications.
The construction of the 2,7-diazaspiro[3.5]nonane core represents a significant synthetic challenge due to the strain inherent in the spiro[3.5]nonane system and the need for precise stereocontrol. Industrial and academic approaches typically employ multi-step sequences starting from readily available cyclic precursors, leveraging ring-forming reactions to establish the quaternary spiro center.
A prevalent industrial strategy involves intramolecular alkylation of appropriately functionalized precursors. One robust pathway commences with N-Boc-protected 2-(2-bromoethyl)aziridine, which undergoes nucleophilic ring opening with malonate anions (e.g., diethyl malonate). This step yields a γ-amino ester intermediate. Subsequent Dieckmann-type cyclization under basic conditions (e.g., NaOEt/EtOH) forms the pivotal spiro[3.5]nonane-1-one framework. Decarboxylation and ketone reduction then furnish the 2,7-diazaspiro[3.5]nonane core [1] [2].
Alternative routes exploit cyclobutane-building reactions. Rhodium-catalyzed hydroformylation of N-Boc-2-allylpiperidine derivatives generates aldehydes poised for intramolecular aldol condensation or reductive amination, directly forming the spirocyclic structure. This method benefits from the regioselectivity imparted by chiral ligands and mild conditions [2]. Cyclodehydration strategies are also viable, where 1-(2-aminoethyl)-3-aminocyclobutanecarboxylic acid derivatives undergo acid-catalyzed ring closure. Optimized conditions (e.g., PTSA/toluene reflux) achieve high yields of the diazaspiro system while preserving the tert-butoxycarbonyl (Boc) protecting group [1] [3].
Table 1: Key Ring-Forming Strategies for 2,7-Diazaspiro[3.5]nonane Core
Strategy | Key Intermediate | Cyclization Conditions | Yield Range | Advantages |
---|---|---|---|---|
Intramolecular Alkylation | N-Boc-2-(2-bromoethyl)aziridine | NaOEt/EtOH, reflux | 60-75% | Scalable, minimal byproducts |
Hydroformylation/Cyclization | N-Boc-2-allylpiperidine | Rh(acac)(CO)₂, PPh₃, syngas | 50-68% | Tunable stereoselectivity |
Cyclodehydration | 1-(2-AE)-3-ACB carboxylic acid* | PTSA, toluene, reflux | 70-85% | Single-step ring closure |
Reductive Amination | 1-(2-Oxoethyl)cyclobutanone | NaBH₃CN, MeOH, AcOH | 55-65% | Functional group tolerance |
*AE = Aminoethyl; ACB = Aminocyclobutyl
The presence of two distinct nitrogen atoms (secondary and tertiary) within the 2,7-diazaspiro[3.5]nonane framework necessitates selective protection for regioselective reactions. The tert-butoxycarbonyl (Boc) group serves as the cornerstone for protecting the secondary amine (N2-position) due to its orthogonal stability and clean deprotection under acidic conditions (e.g., TFA/DCM). This allows the tertiary nitrogen (N7) to remain available for carboxylation to form the tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate precursor [1] [2].
For synthetic sequences requiring manipulation at N7, the Benzyl (Bn) group offers complementary protection. Pd/C-catalyzed hydrogenation cleaves Bn selectively, leaving the Boc group intact. This duality enables sequential functionalization—critical for synthesizing complex derivatives like pharmaceutically active spiropiperidines [3]. Protecting group choice profoundly impacts crystallization behavior and salt formation efficiency. The Boc group enhances crystallinity of intermediates, facilitating purification before oxalate salt formation [2] [3].
Conversion of the free base tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate to its oxalate salt is crucial for improving physicochemical stability, crystallinity, and handling properties. Optimization focuses on stoichiometry, solvent systems, and crystallization kinetics:
Table 2: Impact of Crystallization Parameters on Oxalate Salt Properties
Parameter | Condition A | Condition B | Optimal Condition | Effect on Product |
---|---|---|---|---|
Solvent | Ethanol | Acetone | Ethanol/EtOAc (4:1) | High yield, low solvent retention |
Acid:Base Ratio | 1:0.9 | 1:1.1 | 1:1.0 | Pure monohydrate, no free base/acid |
Temperature Profile | Fast cooling (2°C/min) | No cooling control | 0.3°C/min with seeding | Uniform crystals, reduced agglomeration |
Aging Time | 2 hours | 24 hours | 12 hours | Stable polymorph, optimal flowability |
Compounds Referenced in Article
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalatetert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (free base)N-Boc-2-(2-bromoethyl)aziridineDiethyl malonateOxalic acid
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: